molecular formula C10H18ClNS B1433049 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride CAS No. 1864014-13-0

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride

Cat. No.: B1433049
CAS No.: 1864014-13-0
M. Wt: 219.78 g/mol
InChI Key: IQLDMEODETVBSC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride is a substituted amine hydrochloride featuring a thiophene ring and a branched aliphatic chain. Its molecular formula is C₁₀H₁₈ClNS, with a molecular weight of 219.78 g/mol. The compound’s structure combines a hydrophobic 3,3-dimethylbutan-1-amine backbone with a heteroaromatic thiophen-3-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-10(2,3)6-9(11)8-4-5-12-7-8;/h4-5,7,9H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLDMEODETVBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride typically involves:

  • Formation of the appropriate ketone or aldehyde precursor containing the thiophene moiety.
  • Reductive amination or related amination steps to introduce the amine functionality at the 1-position of the butane chain.
  • Conversion of the free amine to its hydrochloride salt by reaction with concentrated hydrochloric acid.
  • Purification steps including extraction, adsorption, crystallization, and drying to obtain high purity product.

Detailed Preparation Procedure (Based on Related Analogous Compound Synthesis)

Though direct literature on this exact compound is limited, closely related compounds such as 1,3-dimethylbutan-1-amine hydrochloride have well-documented preparation methods that can be adapted with the thiophen-3-yl substitution. The following procedure is adapted from a patent describing the preparation of 1,3-dimethyl butan-1-amine hydrochloride, which shares structural similarity and synthetic strategy:

Step Description Conditions & Notes
1 Reaction of hexone (2,2-dimethyl-3-oxobutane) with methane amide and ammonium formate Mix reagents, heat at 120–170 °C for 19–21 hours to form intermediate "middle product a"
2 Cooling and aqueous extraction Cool to 35–45 °C, add water, separate organic layer containing intermediate
3 Reaction with concentrated hydrochloric acid Mix intermediate with concentrated HCl in 1:2 to 2.5 weight ratio, reflux for 7–9 hours
4 Evaporation and concentration to dryness Obtain solid product "b"
5 Purification by adsorption with granular activated carbon (GAC) Stir aqueous solution of "b" with GAC at 70–80 °C for 30–40 minutes, filter
6 Concentration and crystallization Evaporate filtrate to dryness, add ethyl acetate, cool to 0 °C to 2 °C, crystallize for 2.5–3.5 hours
7 Washing and drying Wash filter cake with ethyl acetate, dry at 75–85 °C to obtain high purity hydrochloride salt

Key Outcomes:

  • The final product purity can reach approximately 99.1–99.5% after crystallization and drying.
  • The use of GAC removes residual organic impurities.
  • Ethyl acetate crystallization aids in removing remaining impurities and obtaining a solid crystalline form.

Adaptation for Thiophen-3-yl Substitution

Incorporation of the thiophen-3-yl group at the 1-position can be achieved by starting from an appropriate thiophene-containing ketone or aldehyde precursor. For example, 3-acetylthiophene or 3-formylthiophene derivatives can be used as starting materials for the amination step.

The reductive amination or amide formation step would be analogous, using ammonia sources (methane amide or ammonium formate) and subsequent hydrochloride salt formation.

Alternative Synthetic Routes from Literature

A related study on the synthesis of thiophene-containing amines and their hydrochloride salts involves:

  • Cross-coupling reactions (e.g., Suzuki or Negishi) to introduce thiophene rings onto suitable intermediates.
  • Catalytic hydrogenation and Boc-protection/deprotection strategies for amine intermediates.
  • Coupling with amino acid derivatives followed by deprotection and reduction steps to yield amine hydrochloride salts.

This approach is more complex and used for more functionalized analogs but demonstrates the versatility of synthetic methods involving thiophene substitution.

Summary Table of Preparation Parameters

Parameter Range/Condition Notes
Reaction temperature (amination) 120–170 °C 19–21 hours for initial amination
Hydrochloric acid ratio 1:2 to 2.5 (HCl to intermediate) Reflux for 7–9 hours
GAC treatment temperature 70–80 °C 30–40 minutes for impurity adsorption
Crystallization temperature 0 to 2 °C 2.5–3.5 hours crystallization time
Drying temperature 75–85 °C To obtain dry, high purity solid
Purity achieved 99.1–99.5% After purification and crystallization

Research Findings and Notes

  • The key to high purity product lies in the multi-step purification involving adsorption on activated carbon and crystallization from ethyl acetate.
  • The molar ratios of reagents and reaction times are critical for optimal yield and purity.
  • The method is scalable and uses relatively simple reagents and conditions, making it suitable for industrial application.
  • Direct literature on this compound is sparse; however, the adaptation of known methods for structurally similar compounds is a validated approach.
  • Cross-coupling and catalytic hydrogenation methods provide alternative routes when more complex substitution patterns are required.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It serves as a model compound in studies investigating the behavior of thiophene-containing molecules in biological systems.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring and amine group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine Hydrochloride
  • Molecular Formula : C₉H₁₅ClN₃
  • Molecular Weight : 212.70 g/mol
  • Key Differences : Replaces the thiophene ring with a pyrazole group, altering electronic properties (pyrazole is more basic) and hydrogen-bonding capacity. The amine is positioned at the 2-carbon instead of the 1-carbon in the target compound, affecting steric interactions .
(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₈ClN
  • Molecular Weight : 199.72 g/mol
  • The stereocenter at the 3-methyl position introduces chirality, which can influence biological activity .
N-(Thiophen-2-ylmethyl)butan-1-amine Hydrochloride (QZ-8729)
  • Molecular Formula : C₉H₁₆ClNS
  • Molecular Weight : 213.75 g/mol
  • Key Differences : Features a thiophen-2-ylmethyl group instead of thiophen-3-yl, altering regiochemistry and steric bulk. The linear butan-1-amine chain lacks dimethyl branching, reducing steric hindrance .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility Melting Point (°C)
Target Compound 219.78 2.5 (estimated) Moderate 180–185 (decomp.)
3,3-Dimethylcyclobutan-1-amine HCl 135.64 1.1 High 220–225
(S)-3-Methyl-1-phenylbutan-1-amine HCl 199.72 3.0 Low 190–195
QZ-8729 213.75 2.8 Moderate 170–175

<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :

  • The thiophene-containing compounds exhibit moderate solubility due to balanced hydrophobicity (thiophene) and polarity (amine hydrochloride).

Challenges :

  • Regioselective substitution on thiophene (3-position vs. 2-position) requires careful control of reaction conditions.
  • Dimethyl branching may lead to side reactions during amination, necessitating excess amine or catalytic additives .

Biological Activity

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride is a compound of interest due to its potential biological activities. The compound features a unique structure that combines a thiophene ring with an amine group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H15NHClC_{10}H_{15}N\cdot HCl with a molecular weight of approximately 181.3 g/mol. The presence of the thiophene ring is significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC10H15N·HCl
Molecular Weight181.3 g/mol
Physical FormPowder
Purity≥95%

The biological activity of this compound is thought to be mediated through several mechanisms:

1. Interaction with Receptors:
The thiophene moiety can interact with various receptors in the body, potentially modulating signaling pathways associated with neurotransmission and inflammation.

2. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, though further investigation is needed to confirm these effects.

3. Anticancer Potential:
Similar compounds have shown promise in anticancer research. For instance, derivatives of thiophene have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also exhibit cytotoxic effects against specific cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

Study 1: Anticancer Activity
A study examining thiophene derivatives found that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Study 2: Antimicrobial Properties
Another investigation into thiophene-containing compounds revealed that they possess antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported between 1–8 µg/mL for effective derivatives .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
3,4-DimethylthiopheneModerateHighEffective against Gram-positive bacteria
5-NitrothiopheneHighModerateSelective against resistant strains
3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amineUnder InvestigationPotentialRequires further research

Q & A

Q. Advanced

  • Catalyst screening : Palladium or nickel complexes enhance coupling efficiency in thiophene functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while recrystallization in ethanol/water mixtures enhances purity .
  • Process monitoring : Real-time FTIR or inline HPLC tracks intermediate formation, reducing byproducts .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Comparative dose-response studies : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to isolate tissue-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methylfuryl variants) to probe pharmacophore specificity .

What methodologies are effective for elucidating receptor-binding mechanisms?

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (Kₐ, K_d) in real time using immobilized receptors .
  • Molecular docking simulations : Software like AutoDock Vina predicts binding poses with serotonin receptors, guided by crystallographic data .
  • Electrophysiology : Patch-clamp recordings on transfected cells measure ion flux post-receptor activation .

How is the compound’s toxicity profile evaluated in preclinical research?

Q. Advanced

  • In vitro cytotoxicity : MTT assays on hepatocyte (HepG2) and neuronal (PC12) cells at 24–72 hr exposures .
  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
  • In vivo acute toxicity : LD₅₀ determination in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST) .

What challenges arise in crystallographic analysis, and how are they resolved?

Q. Advanced

  • Crystal growth issues : Poor solubility in aqueous buffers is mitigated by vapor diffusion with PEG-based precipitants .
  • Twinned crystals : SHELXD (dual-space algorithm) resolves phase problems in small-molecule structures .
  • Disorder modeling : Partial occupancy refinement in SHELXL accounts for flexible thiophene or amine groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride

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